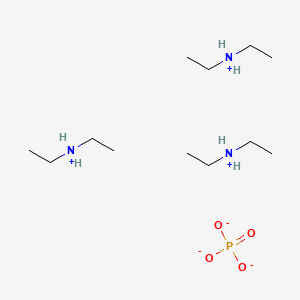

Tris(diethylammonium) phosphate

Description

Significance of Phosphate (B84403) Anions in Synthetic and Supramolecular Chemistry

The phosphate anion ([PO₄]³⁻) is a cornerstone of synthetic and supramolecular chemistry due to its distinct structural and electronic properties. As a polyatomic anion, it possesses a tetrahedral geometry with the phosphorus atom at the center. This geometry, combined with its ability to exist in various protonation states (such as dihydrogen phosphate, [H₂PO₄]⁻, and hydrogen phosphate, [HPO₄]²⁻), makes it an exceptionally versatile building block. acs.orgarizona.edu

Table 1: Geometric and Bonding Parameters of Phosphate Anions This table presents typical bond parameters for different phosphate species, illustrating the influence of protonation on molecular geometry. Data is generalized from crystallographic studies.

| Parameter | Phosphate ([PO₄]³⁻) | Hydrogen Phosphate ([HPO₄]²⁻) | Dihydrogen Phosphate ([H₂PO₄]⁻) |

| Geometry | Tetrahedral | Distorted Tetrahedral | Distorted Tetrahedral |

| Avg. P-O Bond Length | ~1.54 Å | P-O: ~1.51 Å, P-OH: ~1.57 Å | P-O: ~1.50 Å, P-OH: ~1.56 Å |

| Avg. O-P-O Angle | 109.5° | Varies significantly | Varies significantly |

| Role in H-Bonding | Strong Acceptor | Donor and Acceptor | Strong Donor and Acceptor |

Role of Amine Counterions in Modulating Chemical Behavior

Amine counterions, particularly ammonium (B1175870) cations, are pivotal in crystal engineering because they are effective hydrogen bond donors. The N-H groups can form strong, directional hydrogen bonds with acceptor atoms, such as the oxygen atoms of a phosphate anion. The specific interaction between amine and phosphate groups is a well-documented phenomenon that can lead to the formation of robust and intricate supramolecular networks. nih.gov

In the specific case of Tris(diethylammonium) phosphate, the presence of three diethylammonium (B1227033) cations per phosphate anion suggests a structure dominated by N-H···O hydrogen bonds. The size and shape of the diethylammonium cation, with its two ethyl groups, introduce steric factors that influence crystal packing and can affect properties like solubility and thermal stability. The nature of the counterion—including its size, shape, and hydrophilicity—is known to be a primary factor in the aggregation properties and surface activity of ionic compounds. researchgate.net The replacement of a simple inorganic cation like sodium with an organic cation like diethylammonium fundamentally alters the character of the salt, transforming it from a simple inorganic compound to an organophosphorus salt with potential applications in areas requiring solubility in organic media or specific structural directionality.

Table 2: Properties of Diethylamine (B46881) and its Cation This table summarizes key properties of the parent amine and the resulting cation, which dictates its role as a counterion.

| Property | Diethylamine | Diethylamine |

| Chemical Formula | (CH₃CH₂)₂NH | [(CH₃CH₂)₂NH₂]⁺ |

| Molar Mass | 73.14 g/mol | 74.15 g/mol |

| Type | Secondary Amine | Secondary Ammonium Cation |

| Role in Salt Formation | Proton Acceptor (Base) | Proton Donor (Acid) / Counterion |

| Key Feature | Forms a cation upon protonation | Acts as a hydrogen bond donor via N-H groups |

Historical Context of Related Ionic Phosphate Species in Chemical Research

The study of organic phosphorus compounds has a rich history dating back to the 19th century. Early investigations often involved reacting alcohols with phosphoric acid. pageplace.de A significant milestone was the synthesis of triethyl phosphate by Franz Anton Voegeli in 1848. researchgate.netmdpi.com This was followed by Philippe de Clermont's description of tetraethyl pyrophosphate in 1854, which was later identified as the first organophosphate cholinesterase inhibitor. researchgate.netingentaconnect.com

These early syntheses laid the groundwork for the expansion of organophosphorus chemistry. Throughout the late 19th and early 20th centuries, chemists like Michaelis explored fundamental reactions that expanded the synthetic toolkit. mdpi.com However, the field experienced a dramatic surge in the 1930s and 1940s, largely driven by the work of Gerhard Schrader in Germany. His systematic research led to the discovery of thousands of new organophosphorus compounds, including potent insecticides and the first nerve agents. researchgate.net This era marked the beginning of the widespread application of organophosphorus compounds and salts. While much of the initial focus was on their biological activity, subsequent research has increasingly explored their use in materials science, catalysis, and as ionic liquids, where the combination of an organic cation with a phosphate anion creates materials with unique and highly tunable properties. nih.govontosight.ai

Properties

CAS No. |

74710-25-1 |

|---|---|

Molecular Formula |

C12H36N3O4P |

Molecular Weight |

317.41 g/mol |

IUPAC Name |

diethylazanium;phosphate |

InChI |

InChI=1S/3C4H11N.H3O4P/c3*1-3-5-4-2;1-5(2,3)4/h3*5H,3-4H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

SXRAODMECQEOMY-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH2+]CC.CC[NH2+]CC.CC[NH2+]CC.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design

Strategies for the Formation of Tris(diethylammonium) Phosphate (B84403)

The creation of the ionic bond between the diethylammonium (B1227033) cation and the phosphate anion is central to the synthesis of Tris(diethylammonium) phosphate. This can be achieved through several strategic approaches.

Direct Salt Formation Approaches

The most straightforward method for synthesizing this compound is through a direct acid-base neutralization reaction. This involves the reaction of a Brønsted acid, phosphoric acid (H₃PO₄), with a Brønsted base, diethylamine (B46881) ((C₂H₅)₂NH). chalmers.se In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine accepts a proton (H⁺) from phosphoric acid, forming the diethylammonium cation ([(C₂H₅)₂NH₂]⁺). The corresponding phosphate anion (PO₄³⁻) is formed from the deprotonation of phosphoric acid.

This method is analogous to the formation of other ammonium (B1175870) phosphate salts, such as triammonium (B15348185) phosphate, which is prepared by treating phosphoric acid with ammonia (B1221849). wikipedia.org The reaction is typically carried out by mixing the reactants, often in concentrated aqueous solutions, to facilitate the formation of the crystalline salt. unacademy.comvedantu.com The simplicity of this one-step process makes it an attractive route for producing this compound.

Multi-step Reaction Pathways for Anion and Cation Assembly

While direct salt formation is common, multi-step pathways can also be employed, particularly when specific functionalities or purities are required. These pathways may involve the initial synthesis or modification of the cation or anion separately before their final assembly.

For instance, a multi-step approach could involve the synthesis of a specific phosphate precursor. While not directly for this compound, multi-step syntheses are common for complex organophosphates like nucleoside triphosphates, which involve sequential coupling, oxidation, and deprotection steps. escholarship.org A hypothetical multi-step route for this compound might involve the initial reaction of phosphorus oxychloride (POCl₃) with an alcohol, followed by hydrolysis and subsequent reaction with diethylamine. However, such routes are more complex than direct salt formation.

Another consideration in multi-step syntheses is the potential for side reactions. For example, in the synthesis of other organophosphates, rearrangements like the rsc.orgbohrium.com-phospha-Brook rearrangement can occur. mdpi.com Careful control of reaction conditions is crucial to direct the reaction towards the desired product.

Evaluation of Reaction Conditions and Reagent Stoichiometry

The stoichiometry of the reactants is a critical factor in the synthesis of this compound. To form the "tris" salt, a molar ratio of three equivalents of diethylamine to one equivalent of phosphoric acid is theoretically required. The use of an incorrect stoichiometric ratio can lead to the formation of a mixture of products, such as mono- and bis(diethylammonium) phosphates. quizlet.com

Reaction conditions such as temperature, pressure, and the presence or absence of a solvent also play a significant role. For the formation of ammonium phosphates, controlling the ammonia pressure is crucial to obtain the desired mono-, di-, or tri-ammonium salt. acs.org Similarly, for this compound, controlling the concentration and addition rate of diethylamine can influence the final product composition. The reaction between an amine and an acid is often exothermic, so temperature control may be necessary to prevent side reactions or decomposition.

The choice of solvent can also impact the reaction. While aqueous media are common, the solubility of the reactants and the final salt must be considered. In some cases, biphasic solvent systems or phase-transfer catalysts are used to facilitate phosphorylation. umich.edu

Green Chemistry Principles in the Synthesis of Ionic Organophosphorus Compounds

The application of green chemistry principles to the synthesis of organophosphorus compounds, including ionic species like this compound, aims to reduce the environmental impact of chemical processes. frontiersin.org

Solvent-Free or Environmentally Benign Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of protic ionic liquids, which are structurally similar to this compound, solvent-free methods have been successfully developed. chalmers.sebohrium.comresearchgate.netchalmers.se These methods involve the direct mixing of the acid and base, often with controlled addition and mixing to manage the reaction exothermicity. chalmers.seresearchgate.net This approach avoids the use of hazardous solvents and simplifies product purification, as the desired ionic liquid is often the only product. bohrium.comresearchgate.net

When a solvent is necessary, the use of environmentally benign options like water is preferred. The reaction of phosphoric acid and diethylamine can be performed in water, which is a safe and non-toxic solvent. unacademy.comvedantu.com

Catalytic Approaches for Enhanced Selectivity and Yield

Catalysis offers a pathway to more efficient and selective chemical transformations. In organophosphorus chemistry, various catalytic methods are employed. frontiersin.org For instance, transition-metal-catalyzed cross-coupling reactions are widely used for the synthesis of various organophosphorus compounds. mdpi.com While direct catalytic synthesis of a simple salt like this compound might be less common than for more complex molecules, catalysts can play a role in related transformations. For example, the synthesis of precursors to organophosphates can be catalyzed.

The development of catalytic methods for the formation of P-N bonds is an active area of research. While not directly applicable to the ionic bond in this compound, these advancements contribute to the broader field of organophosphorus synthesis.

In-depth Analysis of this compound: Structural and Spectroscopic Perspectives

A comprehensive examination of the molecular architecture and vibrational characteristics of this compound, integrating data from advanced analytical techniques. This article delves into the intricacies of its solid-state structure through single-crystal X-ray diffraction, explores its solution-state behavior via nuclear magnetic resonance, and analyzes its functional groups using vibrational spectroscopy.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Compositional Verification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique utilized to accurately determine the elemental composition of a molecule. By providing a highly precise measurement of the mass-to-charge ratio (m/z), HRMS allows for the confident assignment of a molecular formula. This is achieved by comparing the experimentally measured exact mass with the theoretically calculated exact mass for a proposed chemical structure. The small difference between these two values, known as mass error and typically expressed in parts per million (ppm), serves as a key indicator of the correctness of the assigned molecular formula.

In the case of ionic compounds such as this compound, HRMS analysis typically involves the separate detection of the cation and the anion. The salt dissociates in the ion source of the mass spectrometer, and the individual ions are then analyzed.

The molecular formula of the diethylammonium cation is C₄H₁₂N⁺. Its theoretical monoisotopic mass can be calculated by summing the exact masses of its constituent atoms: (4 × 12.000000) + (12 × 1.007825) + (1 × 14.003074). This yields a calculated exact mass of 74.096974 Da. nih.gov

The phosphate anion has the molecular formula PO₄³⁻. Its theoretical monoisotopic mass is calculated from the exact masses of one phosphorus atom and four oxygen atoms: (1 × 30.973762) + (4 × 15.994915), resulting in a calculated exact mass of 94.953422 Da. wikipedia.orgvedantu.combrainly.com

For the complete ionic salt, this compound, with the molecular formula C₁₂H₃₉N₃O₄P, the theoretical monoisotopic mass is the sum of the masses of three diethylammonium cations and one phosphate anion. However, in a typical HRMS experiment, observing the intact salt as a single molecular ion is highly unlikely. Instead, the individual diethylammonium cation would be observed in positive ion mode, and the phosphate anion (or its protonated forms) would be observed in negative ion mode.

The verification of the molecular composition of this compound by HRMS would, therefore, rely on the accurate mass measurement of the diethylammonium cation in the positive ion mode. The presence of a prominent ion with an m/z value corresponding to the exact mass of C₄H₁₂N⁺ would provide strong evidence for the presence of this component of the salt.

The following table summarizes the theoretical and hypothetical observed high-resolution mass spectrometry data for the diethylammonium cation, which is the component of this compound that would be readily analyzed by positive-ion HRMS.

| Molecular Formula | Ion | Calculated m/z | Hypothetical Observed m/z | Mass Error (ppm) |

| C₄H₁₂N⁺ | [C₄H₁₂N]⁺ | 74.09697 | 74.09701 | 0.54 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govarxiv.org It is widely applied to predict the properties of molecules such as Tris(diethylammonium) phosphate (B84403).

Prediction of Molecular Conformations and Energetics

DFT calculations are instrumental in determining the most stable three-dimensional arrangements of atoms in the tris(diethylammonium) phosphate ion pair, known as its molecular conformations. By optimizing the geometry of the diethylammonium (B1227033) cation and the phosphate anion, researchers can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. researchgate.netstackexchange.com

For the diethylammonium cation, DFT calculations would likely explore the rotational isomers around the C-N and C-C bonds of the ethyl groups. The relative energies of these conformers (e.g., gauche vs. anti) can be calculated to identify the most stable form. Similarly, the geometry of the phosphate anion is predicted to be tetrahedral. youtube.combiochemhelp.com The interaction between the three diethylammonium cations and the phosphate anion would be modeled to find the most energetically favorable arrangement of the ionic cluster in the gas phase or in a simulated solvent environment.

Table 1: Predicted Geometrical Parameters of this compound Components from DFT Calculations (Note: This table presents typical values expected for the individual ions based on DFT calculations of similar molecules, as direct computational studies on this compound are not readily available in the cited literature.)

| Ion | Parameter | Predicted Value |

| Diethylammonium | C-N Bond Length | ~1.48 Å |

| C-C Bond Length | ~1.54 Å | |

| N-H Bond Length | ~1.03 Å | |

| C-N-C Bond Angle | ~114° | |

| H-N-H Bond Angle | ~107° | |

| Phosphate | P-O Bond Length | ~1.56 Å |

| O-P-O Bond Angle | ~109.5° |

The data in this table is illustrative and based on general values for similar chemical moieties from computational studies.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. For this compound, DFT calculations can map the distribution of these orbitals. It is expected that the HOMO would be localized on the electron-rich phosphate anion, while the LUMO would be associated with the diethylammonium cations. The energy gap between the HOMO and LUMO is a key indicator of the chemical reactivity and kinetic stability of the compound.

Furthermore, analysis of the charge distribution, often visualized through electrostatic potential maps, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the negative charge is concentrated on the oxygen atoms of the phosphate anion, while the positive charge is located around the ammonium (B1175870) group of the diethylammonium cations. This charge separation is fundamental to its properties as an ionic compound.

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations are particularly useful for understanding the behavior of this compound in solution and the nature of its intermolecular interactions. nih.govdovepress.com

In an aqueous solution, MD simulations can model the interactions between the tris(diethylammonium) and phosphate ions and the surrounding water molecules. Key aspects that can be investigated include:

Solvation Shell Structure: MD simulations can reveal the arrangement of water molecules around the diethylammonium cations and the phosphate anion. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of water molecules in the first and subsequent solvation shells. nsf.gov

Ion Pairing: The simulations can quantify the extent of ion pairing between the diethylammonium cations and the phosphate anion in solution. The potential of mean force (PMF) can be calculated to understand the free energy landscape of ion association and dissociation.

Hydrogen Bonding: A crucial intermolecular interaction in this system is hydrogen bonding. MD simulations can identify and analyze the dynamics of hydrogen bonds between the N-H groups of the diethylammonium cations and the oxygen atoms of the phosphate anion, as well as with water molecules. nih.gov The strength and lifetime of these hydrogen bonds significantly influence the compound's properties.

Table 2: Illustrative Intermolecular Interaction Parameters from Molecular Dynamics Simulations (Note: This table provides hypothetical yet plausible data for this compound in an aqueous solution, based on general principles and findings for similar ionic liquids and ammonium phosphate systems.)

| Interacting Pair | Interaction Type | Typical Distance (Å) |

| Diethylammonium (N-H) --- Phosphate (O) | Hydrogen Bond | 1.7 - 2.0 |

| Diethylammonium (N-H) --- Water (O) | Hydrogen Bond | 1.8 - 2.2 |

| Phosphate (O) --- Water (H) | Hydrogen Bond | 1.6 - 1.9 |

| Diethylammonium --- Phosphate | Ion Pair | 3.5 - 5.0 |

This data is for illustrative purposes to demonstrate the type of information obtainable from MD simulations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results. olemiss.edu For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. cas.cznih.gov For the phosphate anion, characteristic stretching and bending modes are expected. researchgate.netnih.govrsc.org The vibrations of the diethylammonium cation would include N-H stretching, C-H stretching, and various bending and torsional modes. mdpi.com The calculated spectra can be compared to experimental FTIR and Raman spectra to confirm the structure and identify specific vibrational modes.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can be performed to predict the 1H, 13C, 15N, and 31P NMR spectra. These calculations provide valuable information about the electronic environment of each nucleus. Comparing calculated and experimental chemical shifts can help in the assignment of peaks in the experimental spectra and confirm the predicted molecular conformation.

Table 3: Predicted Vibrational Frequencies for the Phosphate Anion in this compound (Note: These frequencies are based on DFT calculations reported for phosphate groups in similar chemical environments and are intended to be representative.)

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| Symmetric P-O Stretch | 950 - 1000 |

| Asymmetric P-O Stretch | 1050 - 1150 |

| O-P-O Bending | 500 - 650 |

Source: Based on data from computational studies on phosphate vibrational properties. researchgate.netnih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.netnih.gov For this compound, theoretical studies could elucidate its role in various chemical transformations.

For instance, in proton transfer reactions, which are common in systems containing amines and phosphates, DFT calculations can map the potential energy surface of the reaction. nih.govnih.govrsc.orgrsc.orgresearchgate.net This allows for the identification of the minimum energy path from reactants to products, including the geometry and energy of the transition state. The calculated activation energy provides a quantitative measure of the reaction rate.

In a hypothetical reaction where this compound acts as a catalyst or a reactant, computational studies could explore:

Reaction Pathways: Different possible reaction pathways can be modeled to determine the most likely mechanism. nih.gov

Transition State Structures: The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Catalytic Role: If the compound acts as a catalyst, calculations can reveal how it interacts with the reactants to lower the activation energy of the reaction. For example, the phosphate anion could act as a general base, or the diethylammonium cation could stabilize a negatively charged intermediate through hydrogen bonding. rsc.org

By providing a detailed, atomistic view of chemical processes, theoretical studies can offer insights that are often difficult or impossible to obtain through experimental methods alone.

Applications in Specialized Chemical Systems

Reagent in Phosphorylation Reactions and Synthesis of Phosphate (B84403) Esters

The compound's constituent ions are effective in reactions involving the formation of new phosphorus-containing molecules. Phosphorylation is a critical process for installing a phosphate group onto a substrate, often to activate it or to introduce a good leaving group for subsequent reactions.

Tris(diethylammonium) phosphate acts as a bifunctional catalyst, a property that is foundational to its role in phosphorylation. The catalytic activity is derived from the basic diethylamine (B46881) component and the acidic and nucleophilic phosphate component. This dual functionality allows it to facilitate reactions by providing both a basic site to generate a nucleophile and a proton source (the diethylammonium (B1227033) cation) to protonate intermediates within a catalytic cycle.

In the context of phosphorylation, such as the Atherton-Todd reaction for forming phosphoramidates, an amine and a phosphite are key reactants. The bifunctional nature of this compound provides a favorable environment for such transformations. The phosphate counter-ion can influence the reaction medium, solubility of reactants, and the stability of intermediates.

| Component | Chemical Entity | Function in Phosphorylation | Mechanism |

|---|---|---|---|

| Cation | Diethylammonium (Et₂NH₂⁺) | Proton Source | Donates a proton to activate substrates or neutralize anionic intermediates. |

| Anion | Phosphate (H₂PO₄⁻/HPO₄²⁻) | Base / Nucleophile | Acts as a base to deprotonate substrates or as a nucleophile in phosphate transfer. |

While specific studies detailing the use of this compound in promoting regioselective phosphorylation are not extensively documented, its fundamental catalytic properties are relevant to achieving such selectivity. In organocatalysis, diethylamine is known to be an effective base for reactions like Knoevenagel condensations and Michael additions, which proceed via the generation of a specific, reactive carbanion.

This principle can be extended to phosphorylation. By acting as a base, the phosphate or diethylamine component can selectively deprotonate the most acidic hydroxyl group on a polyol substrate, generating a nucleophilic alkoxide. This site-specific activation would then direct the subsequent attack on a phosphorus electrophile, leading to regioselective phosphorylation. The diethylammonium cation would then serve to neutralize intermediates, regenerating the catalyst. This mechanism provides a framework for developing selective phosphorylation strategies.

Role in Supramolecular Chemistry and Host-Guest Systems

The ionic nature and hydrogen-bonding capabilities of this compound make it a valuable component in the field of supramolecular chemistry, which focuses on non-covalent interactions.

The structure of crystalline diethylammonium phosphate is stabilized by a network of ionic interactions and hydrogen bonds, which leads to the formation of well-defined, three-dimensional arrangements. These non-covalent forces are fundamental to the principles of molecular recognition, where a host molecule is designed to selectively bind a guest molecule. The specific geometry and distribution of hydrogen bond donors (N-H from the cation) and acceptors (O-H and P=O from the anion) within the crystal lattice serve as a model for the design of synthetic receptors. Anion receptors for phosphate recognition often rely on creating a cavity or surface with precisely positioned hydrogen bond donors that complement the size, shape, and charge of the phosphate anion.

The inherent ability of diethylammonium and phosphate ions to interact via hydrogen bonding and electrostatic forces drives their assembly into ordered structures. Diethylamine itself has been noted as one of the simplest molecules capable of forming a supramolecular helix in its lowest energy state, a deviation from the cyclic structures typically formed by similarly sized molecules. This tendency towards ordered aggregation is a key principle in self-assembly. Furthermore, diethylammonium phosphate has been utilized in studies investigating the self-assembly of complex mixtures, such as resins and asphaltenes in heavy crude oil. madridge.orgdoi.org

| Interaction Type | Participating Groups | Role in Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | N-H···O, O-H···O | Directs the specific orientation of ions, forming chains and networks. |

| Ionic Interactions | Et₂NH₂⁺ and H₂PO₄⁻ | Provides the primary electrostatic attraction holding the assembly together. |

| Van der Waals Forces | Ethyl groups on the cation | Contribute to the overall packing and stability of the crystalline lattice. |

Advanced Materials Chemistry Applications (excluding material properties)

This compound has found applications as a reagent and structural component in the synthesis of advanced materials. A significant area of interest is in the development of ferroelectric and piezoelectric materials, where the compound is used as an auxiliary material reagent. The combination of the organic cation and the inorganic anion within a hybrid structure is key to its function in these materials.

Another application lies in the synthesis of molecular sieves. For instance, in the synthesis of silicoaluminophosphate SAPO-34, diethylamine is used as a template or structure-directing agent. During the gel formation and crystallization process, a layered diethylammonium phosphate phase is considered a possible intermediate that organizes the inorganic framework before the final, fully condensed molecular sieve is formed. core.ac.uk

In the field of agricultural science, diethylammonium phosphate (DAP) has been used as the core component in encapsulated, slow-release fertilizers. Researchers have developed polymer-based coating materials, such as those made from polyvinyl alcohol (PVA) and starch, to encapsulate DAP, thereby reducing the dissolution rate and nutrient loss. mdpi.com

Precursor in the Synthesis of Functional Organic Frameworks

While direct evidence for the use of this compound as a primary precursor in the synthesis of functional organic frameworks (FOFs) or metal-organic frameworks (MOFs) is not extensively documented in publicly available research, the role of similar amine and phosphate-containing compounds suggests its potential. Organic amines, such as triethylamine, are frequently employed in MOF synthesis as deprotonating agents or templates to control the size and morphology of the resulting crystals nih.govresearchgate.net. The diethylammonium cation in this compound could potentially serve a similar templating or structure-directing role during the self-assembly process of FOFs.

Templating Agent in Nanomaterial Synthesis

The template-assisted synthesis is a versatile method for controlling the size, shape, and morphology of nanomaterials rsc.orguqac.ca. This technique involves the use of a pre-organized molecular assembly or a solid porous material to direct the formation of the desired nanostructure. Organic molecules, including surfactants and polymers, are often used as "soft" templates.

While there is no specific literature detailing the use of this compound as a templating agent, related compounds offer insights into its potential. For instance, Tris(hydroxymethyl)aminomethane (Tris) has been used as a reducing and capping agent in the biocompatible synthesis of gold nanoparticles nih.gov. The diethylammonium component of this compound could provide a cationic head group that interacts with anionic precursors, while the phosphate moiety could coordinate with metal ions, facilitating the controlled growth of nanoparticles. The self-assembly of such amphiphilic molecules in solution could form micelles or other supramolecular structures that act as templates for nanomaterial formation. DNA, with its negatively charged phosphate backbone, has also been utilized as a template for the synthesis of nanowires, demonstrating the principle of using phosphate groups to guide nanoparticle assembly researchgate.net.

Interactions with Macromolecular Systems in In Vitro Biochemical Studies

The constituent ions of this compound, namely the diethylammonium cation and the phosphate anion, are analogous to components of common biological buffers. This suggests that the compound could have significant interactions with macromolecular systems in controlled laboratory settings.

pH Regulation and Buffering Capacity in Controlled Chemical Environments

Tris-based buffers are widely used in biochemistry and molecular biology due to their buffering range in the physiological pH range of 7.0 to 9.0 amerigoscientific.comwelltchemicals.com. Phosphate buffers also have a broad and effective buffering range, typically between pH 5.8 and 8.0 welltchemicals.compromega.com. A solution of this compound would be expected to exhibit buffering capacity, with the specific pH range dependent on the pKa of the diethylammonium ion. The presence of both a weak base (tris(diethylamine)) and the conjugate base of a weak acid (phosphate) would contribute to its ability to resist changes in pH.

The performance of Tris buffers is known to be temperature-dependent, with the pH decreasing as the temperature increases promega.com. This is an important consideration for in vitro studies conducted at different temperatures. Furthermore, the ionic strength of the buffer can influence its buffering capacity amerigoscientific.com.

Table 1: Comparison of Common Biological Buffers

| Buffer System | Effective pH Range | Key Characteristics |

| Tris | 7.0 - 9.0 | Temperature-dependent pH, low interaction with biological molecules amerigoscientific.comwelltchemicals.compromega.com. |

| Phosphate | 5.8 - 8.0 | Can precipitate with certain metal ions, less temperature sensitive than Tris welltchemicals.compromega.com. |

| MOPS | 6.5 - 7.9 | A zwitterionic buffer with minimal salt effects promega.com. |

| HEPES | 6.8 - 8.2 | A zwitterionic buffer commonly used in cell culture promega.com. |

Influence on Enzyme Activity and Stability in In Vitro Assays

The choice of buffer can significantly impact enzyme activity and stability in in vitro assays. While phosphate buffers are generally considered to be non-inhibitory for many enzymes, they can sometimes interact with metal ion cofactors welltchemicals.com. Tris buffers are often preferred as they are considered to be relatively inert in many enzymatic reactions welltchemicals.com. However, some studies have shown that Tris can inhibit the activity of certain enzymes, such as polyester hydrolases nih.gov.

The biotransformation of other organophosphate compounds, such as tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and triphenyl phosphate (TPhP), has been studied in vitro using liver microsomes, revealing the involvement of cytochrome P450 enzymes in their metabolism nih.govresearchgate.netnih.gov. While this compound is structurally different, these studies highlight the potential for phosphate-containing compounds to interact with enzymatic systems. The specific effects of this compound on enzyme kinetics and stability would need to be determined experimentally for each enzyme of interest.

Modulation of Nucleic Acid Chemistry (non-clinical)

The stability of nucleic acids is crucial for their function and is influenced by factors such as pH, temperature, and the presence of ions. Buffers play a critical role in maintaining the structural integrity of DNA and RNA in in vitro experiments. Tris-based buffers, often containing EDTA (Tris-EDTA or TE buffer), are standard for the storage of DNA researchgate.net.

Applications in Organic Synthesis Beyond Catalysis

While the catalytic applications of many organophosphorus compounds are well-established, their use in other areas of organic synthesis is also significant. For instance, triphosgene serves as a versatile reagent for the synthesis of a wide range of compounds, including organohalides, acid chlorides, and heterocycles nih.gov. Tris(dimethylamino)phosphine has been utilized in the synthesis of phosphoranes researchgate.net.

The reactivity of the phosphate and amine moieties in this compound could potentially be exploited in various organic transformations. The phosphate group could act as a leaving group or participate in phosphorylation reactions. The tertiary amine can act as a base or a nucleophile. While specific examples of this compound in organic synthesis beyond catalysis are not readily found in the literature, the chemistry of related organophosphorus and amine compounds suggests a potential for its application in this field. For example, tris(hydroxymethyl)phosphine oxide, a related organophosphorus compound, is used in the synthesis of flame retardants and other functional materials researchgate.net.

As a Protecting Group Strategy

There is no available scientific literature to support the use of this compound as a protecting group in chemical synthesis.

As a Deoxygenating or Reducing Agent in Specific Transformations

There is no available scientific literature to support the use of this compound as a deoxygenating or reducing agent in chemical transformations.

Future Directions and Emerging Research Avenues

Exploration of Derivatives with Modified Diethylammonium (B1227033) or Phosphate (B84403) Moieties

A significant area of ongoing research is the synthesis and characterization of derivatives of Tris(diethylammonium) phosphate. This involves the systematic modification of both the diethylammonium cation and the phosphate anion to fine-tune the physicochemical properties of the resulting ionic liquids.

Modification of the Diethylammonium Cation:

The structure of the diethylammonium cation can be altered in various ways to influence the properties of the ionic liquid. Research in similar ammonium-based ionic liquids has shown that modifications such as altering the length of the alkyl chains, introducing functional groups (e.g., hydroxyl, ether, or cyano groups), and incorporating cyclic or aromatic structures can lead to significant changes in viscosity, thermal stability, and solvent properties. For instance, the synthesis of novel N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts has been reported, demonstrating the versatility of modifying the ammonium (B1175870) cation. rsc.org

Modification of the Phosphate Anion:

| Potential Modification | Anticipated Effect on Properties |

| Longer alkyl chains on the cation | Increased viscosity, lower melting point |

| Introduction of functional groups on the cation | Altered polarity and specific interactions |

| Use of fluorinated phosphate anions | Enhanced thermal and electrochemical stability |

| Polymeric phosphate anions | Increased viscosity, potential for new material applications |

Integration into Flow Chemistry Systems for Continuous Synthesis

The transition from batch to continuous flow synthesis represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising area of research.

Continuous flow reactors, particularly microreactors, provide excellent heat and mass transfer, which is crucial for controlling the often exothermic reactions involved in ionic liquid synthesis. rsc.org This precise control can lead to higher purity products and reduced reaction times. rsc.org For instance, the rapid, continuous-flow synthesis of various ionic liquids, including ammonium-based ones, has been successfully demonstrated, sometimes assisted by microwave irradiation to further accelerate the process. acs.orgacs.org

The development of continuous processes for producing phosphate salt-containing products is also an active area of investigation, with methods for the continuous production of liquid phosphate salt solutions in pipe reactors being explored. google.com These systems can involve the use of static mixers to ensure efficient mixing of reactants. google.com The application of such principles to the synthesis of this compound could enable its on-demand and scalable production.

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often poor and uneven | Excellent and uniform |

| Reaction Time | Typically longer | Significantly shorter |

| Scalability | Can be challenging | Readily scalable |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volumes |

| Product Purity | May require extensive purification | Often higher purity |

Development of Advanced Analytical Methods for Trace Analysis in Complex Matrices

As the potential applications of this compound expand, the need for advanced analytical methods for its detection and quantification at trace levels in complex matrices becomes increasingly important. Research is focused on developing highly sensitive and selective techniques that can overcome the challenges associated with the analysis of ionic liquids, such as their low volatility and potential for matrix effects.

Several advanced analytical techniques are being explored for the analysis of ionic liquids and phosphate compounds. nih.gov These include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation and detection of non-volatile compounds like ionic liquids. The selectivity and sensitivity of MS, particularly in tandem MS (MS/MS) mode, allow for reliable quantification even in complex samples. tdl.org

Ion Chromatography (IC): IC is well-suited for the separation and determination of ionic species. When coupled with detectors like conductivity or mass spectrometry, it can provide accurate quantification of both the cation and the anion of the ionic liquid.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of the phosphorus content, ICP-MS offers exceptional sensitivity and is capable of trace and ultratrace analysis. nih.gov On-line matrix separation techniques can be coupled with ICP-MS to enhance its applicability to complex matrices. nih.gov

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for structural characterization and can also be adapted for quantitative analysis. rsc.org

Furthermore, innovative sample preparation techniques like dispersive liquid-liquid microextraction (DLLME) and solid-phase microextraction (SPME) using ionic liquids as extraction solvents are being developed to preconcentrate analytes and improve detection limits. nih.govacs.org

Interdisciplinary Research at the Interface of Synthetic and Supramolecular Chemistry

The unique properties of this compound, arising from the interplay of electrostatic interactions, hydrogen bonding, and van der Waals forces, place it at the fascinating interface of synthetic and supramolecular chemistry. This interdisciplinary field explores the design and synthesis of molecules that can self-assemble into well-defined, functional superstructures.

The ability of the phosphate anion to form strong hydrogen bonds and the potential for the diethylammonium cation to participate in various non-covalent interactions make this compound a compelling building block for the construction of supramolecular assemblies. Research in related systems, such as organic ammonium salts of bisphosphonic acids, has demonstrated the formation of complex hydrogen-bonded networks, leading to pillared-layered frameworks. acs.org

The study of the dynamic-structural behavior of ionic liquids using techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR provides insights into ion pairing and aggregation, which are fundamental aspects of their supramolecular chemistry. rsc.org By understanding and controlling these supramolecular interactions, researchers can design novel materials with tailored properties, such as organized media for catalysis, templates for materials synthesis, or components for molecular recognition systems. The exploration of the supramolecular chemistry of this compound and its derivatives holds significant promise for the development of advanced functional materials.

Q & A

Q. What are the recommended methods for synthesizing tris(diethylammonium) phosphate, and what purity benchmarks should be established?

this compound can be synthesized by reacting diethylamine with phosphoric acid under controlled stoichiometric conditions. A common protocol involves adjusting the pH of a phosphoric acid solution with diethylamine, followed by crystallization . Purity benchmarks should include:

Q. How can this compound be identified using spectroscopic methods?

Key spectroscopic features include:

Q. What buffer preparation protocols are optimal for this compound in biochemical assays?

For pH 6.0 buffer:

- Dissolve 68 ml phosphoric acid in 500 ml water. Add 450 ml water and 6 ml diethylamine, adjust to pH 6.0 ± 0.05 with additional diethylamine or phosphoric acid, and dilute to 500 ml .

- Validate buffer capacity via titrimetric analysis and ensure ionic strength (<25 mM) to avoid interference in protein assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

Contradictions often arise from:

- Variability in exposure models (e.g., in vitro vs. in vivo systems). Cross-validate results using standardized assays like the Caenorhabditis elegans neurotoxicity model .

- Impurity-driven effects : Characterize batches via LC-MS to rule out confounding contaminants (e.g., chlorinated byproducts) .

- Dose-response alignment : Use EPA risk evaluation frameworks to harmonize NOAEL/LOAEL thresholds .

Q. What advanced chromatographic techniques are suitable for separating this compound from complex mixtures?

- Ion-pair chromatography : Use dibutylammonium phosphate buffer (25 mM) with acetonitrile gradients to resolve charged species .

- HILIC (Hydrophilic Interaction Liquid Chromatography) : Effective for polar phosphate salts; pair with a zwitterionic column (e.g., ZIC®-HILIC) and MS detection .

- Validation : Ensure resolution (R > 1.5) from isomers like tris(chloropropyl) phosphate using retention time indexing .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

- Hydrolysis studies : Monitor degradation at pH 4–9 and 25–50°C using LC-UV to quantify half-lives .

- Bioaccumulation assays : Measure log Kow (octanol-water partition coefficient) via shake-flask methods; compare to EPA-predicted values .

- Microbial degradation : Incubate with soil or wastewater microbiota and track phosphate release via ion chromatography .

Methodological Considerations

- Regulatory compliance : Adhere to EPA guidelines for handling organophosphates (e.g., waste disposal, PPE protocols) .

- Data validation : Cross-reference structural data with COD (Crystallography Open Database) entries for ammonium phosphates .

- Contradictory findings : Use systematic review protocols (e.g., PRISMA) to synthesize evidence and identify knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.